BAY-u 9773

Leukotriene Receptor Pharmacology CysLT2 Signaling Receptor Binding Assays

BAY-u 9773 (CAS 154978-38-8) is a non-selective antagonist of cysteinyl leukotriene receptors, displaying near-equal affinity for both the CysLT1 and CysLT2 receptor subtypes. As a tool compound, its primary scientific and procurement value lies in its unique ability to antagonize both receptor pathways simultaneously, a property not shared by clinically available leukotriene receptor antagonists, making it essential for experimental models requiring blockade of both CysLT1- and CysLT2-mediated responses.

Molecular Formula C27H36O5S
Molecular Weight 472.6 g/mol
CAS No. 154978-38-8
Cat. No. B1667826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-u 9773
CAS154978-38-8
SynonymsBAYu9773;  BAY-u9773;  BAY u9773.
Molecular FormulaC27H36O5S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1
InChIKeyPKJINWOACFYDQN-RBVMPENBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-u 9773: The Gold Standard Dual CysLT1/CysLT2 Antagonist for Leukotriene Receptor Differentiation


BAY-u 9773 (CAS 154978-38-8) is a non-selective antagonist of cysteinyl leukotriene receptors, displaying near-equal affinity for both the CysLT1 and CysLT2 receptor subtypes [1]. As a tool compound, its primary scientific and procurement value lies in its unique ability to antagonize both receptor pathways simultaneously, a property not shared by clinically available leukotriene receptor antagonists, making it essential for experimental models requiring blockade of both CysLT1- and CysLT2-mediated responses [2].

Dual CysLT1/CysLT2 pathway blockade for leukotriene signaling studies
Functional differentiation of CysLT2-mediated responses in ex vivo tissue models
Recombinant CysLT2 receptor validation where CysLT1-selective tools are insufficient

Why CysLT1-Selective Antagonists Cannot Substitute for BAY-u 9773 in CysLT2-Dependent Studies


Generic substitution of BAY-u 9773 with clinically approved CysLT1-selective antagonists, such as montelukast, zafirlukast, or pranlukast, will result in experimental failure in any model where CysLT2 receptor activity is a significant component. Unlike BAY-u 9773, these selective compounds exhibit low potency at the CysLT2 receptor, failing to block LTC4-induced responses or effectively compete for binding at physiological concentrations [1]. This functional divergence is underscored by evidence showing that while BAY-u 9773 acts as a competitive antagonist of LTC4 in CysLT2-expressing guinea pig ileum, the selective CysLT1 antagonist ICI 198,615 is entirely ineffective in the same preparation [2].

CysLT2 potency gap
Clinically used CysLT1 antagonists (montelukast, zafirlukast) exhibit low potency at CysLT2, leaving CysLT2-dependent signals unblocked.
Functional ineffectiveness in CysLT2 tissue
The CysLT1-selective antagonist ICI 198,615 does not inhibit LTC4-induced contraction in guinea pig ileum, a CysLT2-driven preparation.
Model confounding
Substitution with CysLT1-only agents may confound interpretation in models where CysLT2 contributes, requiring dual-receptor blockade.

Quantitative Differentiation Evidence for BAY-u 9773: A Comparator-Based Analysis


Dual Receptor Affinity: BAY-u 9773 vs. CysLT1-Selective Antagonists

BAY-u 9773 exhibits robust dual antagonism at human recombinant CysLT1 and CysLT2 receptors, a property absent in clinically used antagonists. In contrast, the CysLT1-selective antagonists montelukast, zafirlukast, pranlukast, and MK-571 show low potency in competition for LTD4 binding and as antagonists of CysLT2 receptor signaling [1].

Dual affinity
Head-to-head
Reported IC50: CysLT1 0.44 μM, CysLT2 0.30 μM. Comparators: weak CysLT2 potency.
Supports dual-receptor blockade research; CysLT1-selective agents may not address CysLT2 endpoints.
Recombinant receptor assays
Leukotriene Receptor Pharmacology CysLT2 Signaling Receptor Binding Assays

Functional Antagonism in Smooth Muscle: BAY-u 9773 vs. ICI 198,615

In isolated guinea pig ileum, a tissue where contractile responses to LTC4 are mediated predominantly by CysLT2 receptors, BAY-u 9773 acts as a competitive antagonist, whereas the selective CysLT1 antagonist ICI 198,615 is completely ineffective [1]. This functional selectivity is further demonstrated by Schild analysis, confirming competitive antagonism with a pA2 value of 6.1 [2].

Functional antagonism
Head-to-head
pA2 6.1, Schild slope ~1 (competitive). ICI 198,615: no inhibition of LTC4 contraction.
Confirms CysLT2 functional blockade in tissue; selective CysLT1 antagonist ineffective in this model.
Guinea pig ileum, LTC4 agonist
Smooth Muscle Pharmacology Ex Vivo Organ Bath CysLT2 Receptor Function

In Vivo Efficacy: BAY-u 9773 vs. Montelukast in a Guinea Pig Asthma Model

In an ovalbumin (OVA)-sensitized guinea pig model of asthma, BAY-u 9773 at a dose of 0.1 mg/kg significantly suppressed both airway hypersensitivity and eosinophil infiltration into bronchoalveolar lavage (BAL) fluid, whereas an equivalent dose (0.1 mg/kg) of the clinically used CysLT1 antagonist montelukast had no significant effect [1]. Furthermore, the suppressive effect of BAY-u 9773 on eosinophil infiltration in airway walls was significantly greater than that of 0.1 mg/kg montelukast [1].

Airway model
Head-to-head
0.1 mg/kg suppressed airway hypersensitivity and eosinophil infiltration; montelukast 0.1 mg/kg showed no reported effect.
Reported model-response difference; supports investigation of dual-receptor contribution.
OVA-sensitized guinea pig model
Asthma Models Airway Inflammation In Vivo Pharmacology

Partial Agonist Activity: A Unique Pharmacological Fingerprint vs. Pure Antagonists

BAY-u 9773 exhibits a complex pharmacological profile that distinguishes it from pure antagonists. In guinea pig lung parenchyma, it evokes a contraction that can be inhibited by CysLT1 and TP-receptor antagonists, indicating it acts as a partial agonist at these receptors [1]. This partial agonist activity is also observed in human adenotonsillar cell cultures, where BAY-u 9773 increased cellular proliferation at high concentrations (10⁻⁴ mmol/L; p < 0.01; n = 12) [2].

Partial agonism
Class-level inference
Evoked contraction in lung parenchyma; increased proliferation at 10⁻⁴ mmol/L.
Partial agonist properties may influence endpoints at high concentrations; review concentration range.
Ex vivo and cell-culture observations
Receptor Pharmacology Partial Agonism Guinea Pig Lung Parenchyma

Optimal Research Applications and Procurement Scenarios for BAY-u 9773


Pharmacological Differentiation of CysLT1 vs. CysLT2 Receptor Functions in Isolated Tissues

In ex vivo organ bath studies, BAY-u 9773 is the preferred tool to delineate CysLT2-mediated responses. Its ability to competitively antagonize LTC4-induced contractions in tissues like guinea pig ileum, where the selective CysLT1 antagonist ICI 198,615 fails, provides a clear functional fingerprint for CysLT2 receptor involvement [1]. Procurement is justified for any study aiming to dissect receptor subtype contributions in smooth muscle preparations [2].

Validating CysLT2 Receptor Expression and Signaling in Recombinant Systems

When expressing human CysLT2 receptors in cell lines (e.g., HEK293T, Xenopus oocytes), BAY-u 9773 is the standard antagonist for validating functional coupling. Its dual nanomolar potency (IC50: CysLT1 0.44 μM; CysLT2 0.30 μM) makes it the ideal compound to confirm receptor activity and distinguish it from CysLT1, especially when compared against the weak CysLT2 activity of clinically used antagonists like montelukast and zafirlukast [3].

Preclinical In Vivo Models of Allergic Asthma and Airway Inflammation

In animal models of asthma, particularly in guinea pigs sensitized to ovalbumin, BAY-u 9773 demonstrates superior efficacy at low doses (0.1 mg/kg) compared to the CysLT1-selective antagonist montelukast in suppressing airway hypersensitivity and eosinophilic inflammation [4]. Researchers seeking to block the full spectrum of cysteinyl leukotriene-mediated inflammation should prioritize BAY-u 9773 to achieve more complete pharmacological blockade.

Investigations of Leukotriene-Mediated Proliferation and Cytokine Release

For in vitro studies examining the effects of leukotrienes on cellular proliferation and inflammatory cytokine production (e.g., TNF-alpha, IL-6, IL-12) in primary human tissues like adenotonsillar cells, BAY-u 9773 provides a means to assess the combined contribution of both CysLT1 and CysLT2 receptors [5]. Note that its partial agonist activity at high concentrations (10⁻⁴ mmol/L) may independently influence proliferation, a unique caveat that must be controlled for in experimental design [6].

Application
Selection Property
Validation Focus
CysLT subtype differentiation in tissue
Dual CysLT1/CysLT2 competitive antagonism
CysLT2-mediated contractile blockade
Recombinant CysLT2 validation
Near-equal dual receptor affinity profile
Functional CysLT2 coupling confirmation
Airway inflammation models
Reported anti-inflammatory response at low dose
Airway hypersensitivity and eosinophil endpoints
Proliferation and cytokine release assays
Combined CysLT1/CysLT2 blockade
Proliferation/cytokine endpoints; partial agonist control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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